molecular formula C11H8ClNO B3092299 6-(4-Chlorophenyl)pyridin-3-ol CAS No. 1226786-19-1

6-(4-Chlorophenyl)pyridin-3-ol

Cat. No.: B3092299
CAS No.: 1226786-19-1
M. Wt: 205.64 g/mol
InChI Key: ZLJVPOWERRXXLY-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-chlorophenyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)pyridin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 6-(4-chlorophenyl)pyridin-3-one.

    Reduction: Formation of 6-(4-chlorophenyl)pyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its binding to enzymes or receptors. The compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    6-(4-Bromophenyl)pyridin-3-ol: Similar structure but with a bromine atom instead of chlorine.

    6-(4-Methylphenyl)pyridin-3-ol: Features a methyl group instead of chlorine.

    6-(4-Nitrophenyl)pyridin-3-ol: Contains a nitro group instead of chlorine.

Uniqueness: 6-(4-Chlorophenyl)pyridin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

6-(4-chlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJVPOWERRXXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692506
Record name 6-(4-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226786-19-1
Record name 6-(4-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparation 17 using 4-chlorophenylboronic acid and 2-bromo-5-hydroxypyridine to afford the title compound as an off-white solid (1.3 g, 73%)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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